2-(3-Aminopropyl)pyrimidin-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H12N4 |
|---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
2-(3-aminopropyl)pyrimidin-4-amine |
InChI |
InChI=1S/C7H12N4/c8-4-1-2-7-10-5-3-6(9)11-7/h3,5H,1-2,4,8H2,(H2,9,10,11) |
InChI Key |
VJVXFIKVCAKSIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1N)CCCN |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 3 Aminopropyl Pyrimidin 4 Amine
Direct Synthesis of the Pyrimidine (B1678525) Core with Aminopropyl Substituent
The construction of the 2-(3-aminopropyl)pyrimidin-4-amine core can be approached through methods that either pre-form the aminopropyl-substituted precursor before cyclization or introduce it during the ring formation.
Cyclocondensation Reactions for Pyrimidine Ring Formation
The principal synthesis of pyrimidines involves the cyclization of a three-carbon dielectrophilic component with a compound containing an N-C-N fragment. nih.gov For the synthesis of 2-substituted pyrimidin-4-amines, guanidine (B92328) is a common dinucleophilic partner. nih.gov The reaction of β-dicarbonyl compounds or their equivalents with guanidine leads to the formation of 2-aminopyrimidines. wikipedia.org
One plausible, though not explicitly detailed in the provided search results for this specific molecule, synthetic route would involve the condensation of a β-keto ester or a related three-carbon unit already bearing a protected 3-aminopropyl group at the appropriate position with guanidine. This would directly yield the desired this compound skeleton after deprotection. The general applicability of this method is well-established for a variety of substituted pyrimidines. organic-chemistry.orgrsc.org
Strategies for Introduction of the 3-Aminopropyl Side Chain
Introducing the 3-aminopropyl side chain can be achieved either by starting with a precursor that already contains this moiety or by modifying a pre-formed pyrimidine ring. A common strategy involves using a starting material with a protected aminopropyl group. For instance, a phthalimide-protected 5-(3-aminopropyl)-2'-deoxyuridine has been utilized in oligonucleotide synthesis, showcasing a method to handle the reactive primary amine. google.com
Alternatively, a precursor containing a cyanoethyl group can be used, which can later be reduced to the aminopropyl group. Another approach involves the use of building blocks like 4,4-dimethoxy-2-butanone (B155242) which can be condensed with formamide (B127407) to create a substituted pyrimidine, although this example leads to a methylpyrimidine. wikipedia.org The key would be to utilize a three-carbon synthon that incorporates or can be converted to the aminopropyl chain.
Post-Synthetic Functionalization and Derivatization
Once the this compound core is synthesized, its two primary amino groups and the pyrimidine ring itself offer multiple sites for further chemical modifications. The differing reactivity of the exocyclic C4-amine and the terminal amine of the propyl chain allows for selective transformations.
Modifications of the Exocyclic Amine at C4
The exocyclic amino group at the C4 position of the pyrimidine ring can undergo various functionalization reactions. The pyrimidine ring is electron-deficient, which influences the reactivity of its substituents. wikipedia.org The C4 position is susceptible to nucleophilic aromatic substitution (SNAr), especially if a good leaving group is present. wuxiapptec.comjustia.com In the case of 4-aminopyrimidines, the amino group itself can be modified.
For instance, the C4-amino group can be acylated, alkylated, or used in coupling reactions. While transamination at the 2-position of the pyrimidine ring is reported to be difficult, modifications of the exocyclic amine at C4 are more common. nih.gov The use of activating agents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) can facilitate the functionalization of the C4 position in pyrimidine nucleosides, allowing for substitution with various nucleophiles including amines, thiols, and alcohols. nih.gov
Table 1: Examples of C4-Amine Modifications on Pyrimidine Scaffolds
| Reaction Type | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (on a precursor) | Amines, LiHMDS, Pd catalyst | C4-amino substituted pyrimidines | acs.org |
| Amide Bond Formation (via activation) | BOP reagent, Amines/Thiols/Alcohols | C4-Amides/Thioethers/Ethers | nih.gov |
| Nucleophilic Substitution | Amines, Triethylamine (B128534), Solvent-free, 80-90 °C | N-substituted-2,4-diaminopyrimidines | nih.govmdpi.com |
Transformations of the Aminopropyl Chain Terminal Amine
The primary aliphatic amine at the terminus of the 3-aminopropyl chain exhibits typical reactivity for primary amines and can be selectively functionalized. This functional group is generally more nucleophilic than the C4-amino group, whose lone pair is partially delocalized into the electron-deficient pyrimidine ring. This difference in reactivity allows for selective derivatization under controlled conditions.
Standard reactions for primary amines, such as acylation, sulfonylation, reductive amination, and formation of ureas or thioureas, can be performed on the terminal amine. Derivatization with fluorogenic reagents like naphthalene-2,3-dicarboxaldehyde (NDA) in the presence of cyanide is a common method for the analysis of primary amines. nih.gov Optimization of such derivatization procedures, for example by using dimethyl sulfoxide (B87167) as a solvent, can lead to more stable and fluorescent products. nih.govsigmaaldrich.com
Table 2: Common Transformations of Primary Aliphatic Amines
| Reaction Type | General Reagents | Product Functional Group |
|---|---|---|
| Acylation | Acid chlorides, Anhydrides | Amide |
| Sulfonylation | Sulfonyl chlorides | Sulfonamide |
| Reductive Amination | Aldehydes/Ketones, Reducing agent (e.g., NaBH3CN) | Secondary or Tertiary Amine |
| Urea Formation | Isocyanates | Urea |
| Thiourea Formation | Isothiocyanates | Thiourea |
Regioselective Reactions on the Pyrimidine Nucleus
The pyrimidine ring itself can undergo regioselective reactions, although it is generally less reactive towards electrophilic substitution than benzene (B151609) due to the presence of two electron-withdrawing nitrogen atoms. wikipedia.org Electrophilic substitution, when it occurs, preferentially takes place at the C5 position, which is the least electron-deficient carbon atom. researchgate.net The presence of activating groups, such as the two amino groups in this compound, would be expected to facilitate electrophilic attack at C5.
Conversely, the electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. wikipedia.org In the case of 2,4-disubstituted pyrimidines, the regioselectivity of nucleophilic aromatic substitution can be influenced by the nature of the substituents already present. For instance, in 2,4-dichloropyrimidines, substitution generally favors the C4 position, but this can be altered by other substituents on the ring. wuxiapptec.comacs.org While the title compound does not have leaving groups for SNAr, understanding these principles is crucial for designing syntheses of related, more complex derivatives.
Direct C-H functionalization is an emerging area for modifying heterocyclic systems. For pyrimidines, C2-selective amination has been achieved through the formation of pyrimidinyl iminium salt intermediates. nih.govresearchgate.net
Advanced Synthetic Techniques and Green Chemistry Approaches
The synthesis of substituted aminopyrimidines, such as this compound, has benefited significantly from modern synthetic methodologies that prioritize efficiency, atom economy, and environmental sustainability. benthamdirect.com These approaches often lead to higher yields, shorter reaction times, and simpler work-up procedures compared to traditional methods. researchgate.net
One-Pot Multicomponent Reactions in Aminopyrimidine Synthesis
One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules like pyrimidines from simple precursors in a single step, avoiding the need to isolate intermediates. tandfonline.comtandfonline.com This approach is a cornerstone of green chemistry, as it reduces solvent waste and energy consumption. researchgate.net
The synthesis of the pyrimidine ring is often achieved through the condensation of an amidine with a 1,3-dielectrophile. For instance, a one-pot, three-component reaction of an aldehyde, malononitrile, and an amine-containing compound (like guanidine or 2-aminobenzimidazole) can yield highly substituted pyrimidine derivatives. tandfonline.comgrowingscience.com A general approach for synthesizing 2-aminopyrimidines involves the three-component reaction between ketones, arylacetylenes, and guanidine, catalyzed by a KOBut/DMSO system, with yields reaching up to 80%. acs.org While a direct MCR for this compound is not explicitly detailed, analogous syntheses suggest a plausible route. Such a reaction could hypothetically involve the condensation of a protected 4-aminobutanal (B194337) derivative, an active methylene (B1212753) compound, and guanidine.
Researchers have successfully synthesized various pyrimidine derivatives using MCRs under solvent-free conditions, further enhancing the green credentials of this method. tandfonline.comnih.gov For example, pyrimidine-5-carbonitrile derivatives have been prepared in good yields by reacting an aldehyde, malononitrile, and benzamidine (B55565) hydrochloride using magnetic nano Fe3O4 particles as a catalyst without any solvent. growingscience.com
Catalytic Methodologies (e.g., Organocatalysis, Transition Metal Catalysis)
Catalysis is pivotal in modern organic synthesis, offering pathways to products with high selectivity and efficiency. Both transition metals and small organic molecules (organocatalysts) have been employed to construct the pyrimidine scaffold.
Transition Metal Catalysis: Transition metals like palladium, copper, iron, and iridium are versatile catalysts for forming the C-N and C-C bonds necessary for the pyrimidine ring. mdpi.com An iridium-catalyzed multicomponent synthesis has been reported to produce highly substituted pyrimidines from amidines and alcohols, which serve as sustainable starting materials. acs.org This method is noted for its high regioselectivity and yields up to 93%. acs.org Iron catalysis provides an efficient and modular synthesis of pyrimidines from readily available ketones, aldehydes, or esters with amidines. acs.org This operationally simple method tolerates a broad range of functional groups. acs.org Transition-metal-free approaches have also been developed, such as the Cope-type hydroamination of 1,4-diarylbuta-1,3-diynes with amidines to form 2,4,6-trisubstituted pyrimidines. rsc.org
Table 1: Examples of Catalytic Systems in Pyrimidine Synthesis
| Catalyst System | Substrates | Product Type | Key Features | Reference(s) |
| PN5P-Ir-pincer complex | Amidines, Alcohols | Substituted Pyrimidines | Sustainable, regioselective, high yields. | acs.org |
| FeSO₄·7H₂O / 1,10-phenanthroline | Ketones/Aldehydes, Amidines | Substituted Pyrimidines | Modular, broad functional group tolerance. | acs.org |
| KOBut/DMSO | Ketones, Arylacetylenes, Guanidine | 2-Aminopyrimidines | One-pot, three-component reaction. | acs.org |
| Taurine (B1682933) (Organocatalyst) | Aldehydes, 6-Amino-1,3-dimethyl uracil, Acetyl acetone | Dihydropyrido[2,3-d]pyrimidines | Green (water), catalyst is reusable. | tandfonline.com |
| Diarylprolinol silyl (B83357) ether | Pyrimidines, α,β-Unsaturated aldehydes | Chiral Acyclic Pyrimidine Nucleosides | Enantioselective aza-Michael reaction. | rsc.org |
Organocatalysis: Organocatalysis avoids the use of often toxic and expensive heavy metals, aligning with green chemistry principles. tandfonline.comtandfonline.com For instance, taurine (2-aminoethanesulfonic acid) has been used as an efficient organocatalyst for the one-pot, three-component synthesis of dihydropyrido[2,3-d]pyrimidine derivatives in water, a green solvent. tandfonline.comtandfonline.com This method offers operational simplicity and the ability to recycle the catalyst. tandfonline.com Enantioselective synthesis, which is crucial for producing biologically active molecules, has been achieved using organocatalysts. A diarylprolinol silyl ether has been shown to catalyze the aza-Michael reaction of pyrimidines to α,β-unsaturated aldehydes, yielding chiral acyclic pyrimidine nucleosides with excellent enantioselectivity (91–98% ee). rsc.org
Solvent-Free and Microwave-Assisted Synthesis
The push towards sustainable chemistry has popularized solvent-free and microwave-assisted organic synthesis (MAOS) for preparing heterocyclic compounds, including pyrimidines. researchgate.netresearchgate.net
Solvent-Free Synthesis: Conducting reactions without a solvent, or in a "neat" fashion, minimizes waste and can sometimes lead to faster reaction rates. acs.orgresearchgate.net Several one-pot syntheses of pyrimidine derivatives are performed under solvent-free conditions, often with gentle heating or using techniques like ball milling. tandfonline.comnih.gov For example, 2-aminopyrimidine (B69317) derivatives have been synthesized by heating 2-amino-4,6-dichloropyrimidine (B145751) with various amines and triethylamine under solvent-free conditions at 80–90 °C. mdpi.comnih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of an Acetamide Derivative
| Method | Reaction Time | Temperature | Yield | Reference |
| Conventional Heating | 2–3 hours | 70 °C | Moderate (~60%) | mdpi.com |
| Microwave Irradiation | A few minutes | 65–70 °C | Good | mdpi.com |
Purification and Isolation Strategies in Complex Aminopyrimidine Synthesis
The purification of this compound presents a challenge due to its chemical nature. The presence of two primary amine groups makes the molecule highly polar and basic. Such properties can lead to difficulties during standard purification techniques like silica (B1680970) gel chromatography. biotage.comreddit.com
Chromatographic Methods: Standard flash column chromatography using silica gel can be problematic for basic amines, as the acidic silanol (B1196071) groups on the silica surface can strongly interact with the amine, leading to poor separation and significant tailing of the compound's peak. biotage.combiotage.com Several strategies can overcome this issue:
Mobile Phase Modification: Adding a small amount of a competing base, such as triethylamine or ammonium (B1175870) hydroxide, to the eluent can neutralize the acidic sites on the silica and improve peak shape. biotage.comreddit.com
Alternative Stationary Phases: Using a different stationary phase is often a more effective solution. Basic alumina (B75360) can be a good alternative to silica for purifying basic compounds. reddit.com Amine-functionalized silica columns are also commercially available and are designed specifically to minimize unwanted interactions with basic molecules, often allowing for separation with simple eluents like hexane/ethyl acetate. biotage.com
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful tool. biotage.com Using a C18 column with a mobile phase buffered at an alkaline pH can effectively purify basic amines by keeping them in their more lipophilic, free-base form. biotage.com Cation-exchange chromatography is another viable technique, particularly for separating aminopyridine and related compounds from reaction mixtures. nih.gov
Non-Chromatographic Methods:
Acid-Base Extraction: This classic technique can be useful for initial purification, separating the basic aminopyrimidine from neutral or acidic impurities by partitioning it between an aqueous acid and an organic solvent.
Crystallization: Obtaining a pure, crystalline solid is an excellent method of purification. Direct crystallization of the free base may be possible from a suitable solvent. However, for highly polar amines, forming a salt is often a more effective strategy. researchgate.net Reacting the aminopyrimidine with a suitable acid (e.g., hydrochloric acid, oxalic acid, or a carboxylic acid) can produce a salt with different solubility properties, which may be more amenable to crystallization. acs.orguniversityofgalway.ieresearchgate.net The choice of the counter-ion can be critical in forming well-defined crystals. rsc.org The purified salt can then be neutralized to regenerate the pure amine free base if required.
The final purity of the synthesized compound is typically assessed using techniques like Thin Layer Chromatography (TLC), HPLC, and NMR spectroscopy. nih.govnanobioletters.com
Detailed Structural Characterization and Spectroscopic Analysis
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed NMR analysis is fundamental for the unambiguous structural elucidation of organic molecules. However, no published research containing ¹H, ¹³C, or advanced 2D NMR data for 2-(3-Aminopropyl)pyrimidin-4-amine could be located.
1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR for Structural Elucidation
In the absence of experimental data, a theoretical discussion of the expected NMR spectra can be posited based on the compound's structure. A ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrimidine (B1678525) ring, the aliphatic propyl chain, and the two amine groups. The pyrimidine protons would likely appear as doublets in the aromatic region, while the propyl chain would exhibit more complex splitting patterns in the aliphatic region.
A ¹³C NMR spectrum would complement this by showing signals for each of the seven carbon atoms in their unique chemical environments. Two-dimensional NMR techniques would be crucial for confirming the connectivity. A COSY (Correlation Spectroscopy) experiment would establish proton-proton couplings within the propyl chain and the pyrimidine ring. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon, and HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations, definitively connecting the aminopropyl side chain to the pyrimidine core.
Conformational Analysis in Solution via NMR
The flexibility of the aminopropyl side chain suggests that this compound can adopt multiple conformations in solution. NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in determining the preferred spatial arrangement of such molecules. Regrettably, no studies on the conformational analysis of this specific compound are available. Such an analysis would provide valuable insights into its three-dimensional structure and potential interactions with biological targets.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
HRMS is the gold standard for determining the precise molecular formula of a compound by providing a highly accurate mass measurement. While the nominal mass is known, no high-resolution mass spectrometry data for this compound has been published. Such data would confirm the elemental composition and could provide information on characteristic fragmentation patterns, further aiding in its structural confirmation.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Spectroscopic methods like IR and UV-Vis provide critical information about a molecule's functional groups and electronic properties.
Functional Group Identification via FTIR
An FTIR (Fourier-Transform Infrared) spectrum of this compound would be expected to show characteristic absorption bands. These would include N-H stretching vibrations for the primary and secondary amine groups, C-H stretching for the aliphatic and aromatic components, and C=N and C=C stretching vibrations characteristic of the pyrimidine ring. However, no experimentally obtained IR spectrum for this compound is available in the literature.
Electronic Transitions and Tautomerism Studies via UV-Vis
UV-Vis spectroscopy is used to study the electronic transitions within a molecule and can be a powerful tool for investigating tautomerism. Aminopyrimidines can exist in different tautomeric forms (amino-imino equilibrium). A UV-Vis spectrum would reveal the wavelengths of maximum absorption (λmax), corresponding to π-π* and n-π* electronic transitions within the pyrimidine system. Variations in the spectrum under different solvent or pH conditions could indicate the presence of and equilibrium between different tautomers. As with other analytical data, specific UV-Vis absorption data for this compound are currently absent from the scientific record.
X-ray Crystallography for Solid-State Structure Determination
As of the latest available data, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Therefore, a detailed analysis of its specific crystal structure, including precise bond lengths, bond angles, and intermolecular interactions, cannot be provided at this time.
However, the principles of X-ray crystallography and the typical structural features of related pyrimidine derivatives can be discussed to anticipate the expected structural characteristics of this compound.
Elucidation of Molecular Geometry and Bond Parameters
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a molecule like this compound, this technique would reveal the exact bond lengths, bond angles, and torsion angles, providing a complete picture of its molecular geometry.
Based on the analysis of structurally similar compounds, the pyrimidine ring is expected to be essentially planar. The aminopropyl and amine substituents would be positioned on this ring. The flexibility of the aminopropyl chain, with its multiple single bonds, would allow for various conformations. The specific conformation adopted in the solid state would be influenced by the crystal packing forces.
A hypothetical data table for the bond parameters that could be obtained from an X-ray crystallographic study is presented below. The values are illustrative and based on typical bond lengths and angles for similar fragments.
Interactive Data Table: Hypothetical Bond Parameters for this compound
| Atom 1 | Atom 2 | Atom 3 | Bond Length (Å) | Bond Angle (°) |
| N1 | C2 | N3 | 1.34 | 128.0 |
| C2 | N3 | C4 | 1.33 | 115.5 |
| N3 | C4 | C5 | 1.35 | 122.0 |
| C4 | C5 | C6 | 1.39 | 117.0 |
| C5 | C6 | N1 | 1.38 | 122.5 |
| C6 | N1 | C2 | 1.34 | 115.0 |
| C2 | C7 | C8 | 1.52 | 112.0 |
| C7 | C8 | C9 | 1.53 | 111.5 |
| C8 | C9 | N10 | 1.47 | 112.5 |
| C4 | N11 | - | 1.36 | - |
Note: This data is hypothetical and for illustrative purposes only. Actual values would be determined experimentally.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)
The presence of multiple hydrogen bond donors (the amino groups) and acceptors (the nitrogen atoms of the pyrimidine ring and the amino groups) in this compound suggests that extensive hydrogen bonding would be a dominant feature of its crystal structure. These interactions play a crucial role in stabilizing the crystal lattice.
In related pyrimidine structures, N-H···N and N-H···O (if solvent molecules like water are present) hydrogen bonds are commonly observed, leading to the formation of one-, two-, or three-dimensional networks. For instance, studies on silylated 2-aminopyrimidines have shown the consistent presence of N–H···N bridges that dictate the solid-state structures. cam.ac.uk It is highly probable that the amino group at the 4-position and the terminal amino group of the propyl chain would participate in a complex hydrogen-bonding network, linking adjacent molecules.
A hypothetical table of potential hydrogen bond interactions is provided below.
Interactive Data Table: Hypothetical Intermolecular Hydrogen Bonds for this compound
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N(10)-H···N(1) | 0.88 | 2.10 | 2.98 | 170 |
| N(10)-H···N(3) | 0.88 | 2.15 | 3.00 | 165 |
| N(11)-H···N(10) | 0.87 | 2.20 | 3.05 | 160 |
Note: This data is hypothetical and for illustrative purposes only. The actual geometry of hydrogen bonds would be determined experimentally.
Polymorphism and Crystal Packing Phenomena
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties, such as melting point, solubility, and stability. Given the conformational flexibility of the aminopropyl chain and the potential for various hydrogen-bonding motifs, it is plausible that this compound could exhibit polymorphism.
The specific arrangement of molecules in the crystal lattice, known as crystal packing, would be determined by a delicate balance of intermolecular forces, including hydrogen bonds and van der Waals interactions. The shape of the molecule and the efficiency of its packing would influence the density and stability of the crystalline form. Studies on other pyrimidine derivatives have revealed the existence of different polymorphs arising from variations in molecular conformation and hydrogen-bonding patterns. sigmaaldrich.comchemicalbook.com Should different crystalline forms of this compound be discovered, they would be characterized by different unit cell parameters and space groups.
Chemical Reactivity and Mechanistic Investigations Non Biological Context
Acid-Base Equilibria and Protonation States of Amine and Pyrimidine (B1678525) Nitrogens
The presence of multiple nitrogen atoms—two in the pyrimidine ring and one in the aminopropyl side chain—makes the acid-base properties of 2-(3-aminopropyl)pyrimidin-4-amine particularly complex. The basicity of the pyrimidine ring is generally lower than that of pyridine (B92270) due to the electron-withdrawing effect of the second nitrogen atom. wikipedia.orgresearchgate.net The pKa value for the monoprotonated form of pyrimidine is 1.23, significantly lower than pyridine's 5.30. wikipedia.orgbhu.ac.in
In this compound, the amino groups act as activating, electron-donating groups, which increases the electron density in the pyrimidine ring and enhances the basicity of the ring nitrogens. researchgate.net The primary aliphatic amine on the propyl chain is typically more basic than the aromatic amino groups and the ring nitrogens. alfa-chemistry.com
Protonation is expected to occur preferentially at the most basic site. In the gas phase, studies on 4-pyrimidinamine have shown that protonation can occur at the N-1, N-3, and the exocyclic amine group, with calculated proton affinities of 943, 905, and 835 kJ mol⁻¹, respectively. acs.org For 2-pyrimidinamine, protonation occurs at N-1 and/or N-3 and the amine group in a statistical 2:1 ratio, with calculated proton affinities of 909 and 864 kJ mol⁻¹, respectively. acs.org Given these findings, it is likely that for this compound, the primary amine of the propyl chain would be the most basic site, followed by the ring nitrogens. The pKa values for 2,4-diaminopyrimidine (B92962) derivatives are around 7.16-7.34, indicating that the pyrimidine ring in these compounds is significantly more basic than the parent pyrimidine. acs.orgnih.gov
Table 1: Comparison of pKa Values
| Compound | pKa of conjugate acid |
|---|---|
| Pyridine | 5.30 wikipedia.org |
| Pyrimidine | 1.23 wikipedia.orgbhu.ac.in |
| 2,4-Diaminopyrimidine derivatives | ~7.16 - 7.34 acs.orgnih.gov |
| Alkylamines | ~10.6 - 10.7 alfa-chemistry.com |
This table is for illustrative purposes and actual pKa values for this compound would require experimental determination.
Electrophilic Aromatic Substitution on the Pyrimidine Ring
The pyrimidine ring is generally considered π-deficient, which makes electrophilic aromatic substitution difficult compared to benzene (B151609) or even pyridine. wikipedia.orgresearchgate.net The presence of two electron-withdrawing nitrogen atoms deactivates the ring towards attack by electrophiles. wikipedia.org However, the presence of activating groups, such as the two amino groups in this compound, can significantly facilitate electrophilic substitution. researchgate.net
These electron-donating amino groups increase the electron density of the pyrimidine ring, particularly at the C-5 position, making it the most likely site for electrophilic attack. wikipedia.orgresearchgate.net Halogenation, nitration, and nitrosation reactions have been observed with substituted pyrimidines, especially those bearing activating groups. wikipedia.orgresearchgate.net For instance, pyrimidines with one or two activating substituents can undergo halogenation. researchgate.net Even weaker electrophiles can react when the ring is sufficiently activated. researchgate.net
Nucleophilic Substitution Reactions at Pyrimidine C-atoms
The π-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNA_r), particularly at the C-2, C-4, and C-6 positions. wikipedia.org The presence of good leaving groups, such as halogens, at these positions facilitates these reactions. mdpi.com For example, 2-amino-4,6-dichloropyrimidines can undergo regioselective nucleophilic substitution. mdpi.com
In the case of this compound, direct nucleophilic substitution on the pyrimidine ring is less likely as there are no inherent leaving groups. However, if a derivative with a leaving group at the C-6 position were synthesized, it would be susceptible to nucleophilic attack. Studies on analogous systems, such as thiamin, show that nucleophilic substitution can occur via a multistep addition-elimination (SNAE) mechanism. nih.govacs.org
The reactivity of halopyrimidines in aminolysis reactions has been studied, with bromopyrimidines generally being the most reactive, followed by iodopyrimidines and then chloropyrimidines. rsc.org
Reactions Involving the Primary Amine of the Aminopropyl Chain
The primary amine of the 3-aminopropyl side chain is a key site for a variety of chemical transformations. As a nucleophile, it can readily participate in reactions such as acylation, alkylation, and condensation.
Acylation: The primary amine can be acylated using acyl halides or anhydrides to form amides. The acylation of aminopyrimidines has been studied, and in some cases, O-acylation of hydroxypyrimidines is favored, particularly with bulky acylating agents. rsc.org
Alkylation: Alkylation of the primary amine can lead to secondary and tertiary amines.
Condensation Reactions: The primary amine can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). These reactions are fundamental in the synthesis of a wide range of heterocyclic compounds.
Reactions with Cyanamides: Cyanamides can react with the primary amine to form guanidines. wikipedia.org
Ring-Opening and Ring-Closing Reactions of Pyrimidine Scaffold
The pyrimidine ring, while aromatic, can undergo ring-opening and ring-closing reactions under certain conditions. One of the most notable is the Dimroth rearrangement.
Dimroth Rearrangement: This rearrangement involves the interchange of endocyclic and exocyclic nitrogen atoms. wikipedia.org It typically proceeds through a ring-opening step to an acyclic intermediate, followed by rotation and ring-closure. wikipedia.org This rearrangement has been observed in various pyrimidine derivatives, including 1-alkyl-2-iminopyrimidines and silylated 4,6-diaminopyrimidines. wikipedia.orgacs.org The reaction can be influenced by substituents on the pyrimidine ring; for example, electron-withdrawing groups can facilitate the rearrangement. acs.org In some instances, the rearrangement can be slow. rsc.org
Loss of aromaticity in the pyrimidine ring, for instance through saturation of the C5-C6 double bond, can make the C4 position susceptible to attack, leading to hemiaminal formation and subsequent ring-opening. nih.gov
Tautomerism and Isomerization Studies
Tautomerism is a significant feature of aminopyrimidines. The presence of amino groups on the pyrimidine ring allows for amino-imino tautomerism. nih.gov
Amino-Imino Tautomerism: this compound can exist in equilibrium between its amino form and several imino tautomers. The position of this equilibrium is influenced by factors such as the solvent and the presence of other molecules capable of hydrogen bonding. nih.gov For 2-aminopyrimidine (B69317), spectroscopic studies have shown that the amino form is generally more stable. researchgate.net However, in the excited state, the formation of the imino tautomer can be facilitated, for example, through double-proton transfer in a hydrogen-bonded complex. nih.gov
The tautomeric state of aminopyrimidines can have a significant impact on their chemical reactivity and interactions. bohrium.com For instance, different tautomers can exhibit different hydrogen bonding patterns. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Pyridine |
| Pyrimidine |
| 2-Aminopyrimidine |
| 4-Aminopyrimidine |
| 2,4-Diaminopyrimidine |
| 4,6-Diaminopyrimidine |
| 1-Alkyl-2-iminopyrimidine |
| Thiamin |
| Guanidine (B92328) |
| Cyanamide |
| Schiff base |
| Amide |
| Benzene |
| 4,6-Dichloropyrimidine |
| Bromopyrimidine |
| Iodopyrimidine |
| Chloropyrimidine |
| 2-Amino-4,6-dichloropyrimidine (B145751) |
| 4-Hydroxypyrimidine |
| 1H-Pyrazolo[3,4-d]pyrimidin-4-amine |
| Ibrutinib |
| 5-Methyl-4-imidazole carboxaldehyde |
| 5-Methylimidazole-4-methanamine |
| Albendazole |
| 2-Anilinopyrimidine |
| 2-Chloro-4,6-dimethylpyrimidine |
| Pyridine-3-boronic acid |
| 4-Chloro-6-methylpyrimidin-2-amine |
| 2,5-Dibromopyridine |
| 5-Acetyl-2-bromopyridine |
| N,N-Dimethylacetamide |
| 2-Amino-5,6-dimethylpyrimidin-4-one |
| Uric acid |
| 2-Aminopurine |
| 4-Aminopyrazolopyrimidine |
| 2,6-Diaminopurine |
| 2,4-Diaminopyrimidine |
| 4-Aminopyrimidine |
| Isocytosine |
| 2-Hydrazinopyrimidine |
| 2-Quinolylhydrazone |
| 2-Hydrazono-3-phenylquinazolin-4(3H)-one |
| 2-Hydrazino-benzimidazole |
| 2-Hydrazino-4,6-dimethylpyrimidine |
| 2-Aminopyrazine 1-oxide |
| 2-Azidopyrazine 1-oxide |
| 2,2'-Bispyrazyltriazene 1,1'-dioxide |
| 2-Amino-5-iodopyrimidine |
| Ethyl bromopyruvate |
| 2-Amino-4-methylpyrimidine |
| Methyl iodide |
| 1,2-Dihydro-1,4-dimethyl-2-oxo-pyrimidine |
| 4-Methyl-2-methyl-aminopyrimidine |
| 2-Hydroxy-4-methylpyrimidine |
| 2-Amino-5-bromo-4-methylpyrimidine |
| 2-Amino-5-carbamoyl-4-methylpyrimidine |
| 2-Amino-5-cyano-4-methylpyrimidine |
| 5-Cyano-1,2-dihydro-2-imino-1-methylpyrimidine |
| N-(2-Cyano-2-formylvinyl)-N'-methylguanidine |
| 5-Cyano-2-methylaminopyrimidine |
| 4-Amino-5-formyl-1,2-dihydro-2-imino-1-methyl-pyrimidine |
| 5-Carbamoyl-2-methyl-aminopyrimidine |
| 4-Chloro-6-aminopyrimidine |
| 1-(N-Ribofuranosyl)-6-imino-1,6-dihydropyrimidin-4-amines |
| 4-(N-Ribofuranosyl)-6-aminopyrimidines |
| 5-thyminyl-5,6-dihydrothymine |
| 5,6-dihydro-2'-deoxyuridine |
Computational and Theoretical Studies
Quantum Chemical Calculations of Electronic Structure
There are no specific studies reporting quantum chemical calculations for 2-(3-aminopropyl)pyrimidin-4-amine. Such studies, were they to be conducted, would provide fundamental insights into the molecule's behavior.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
No published data exists on the use of Density Functional Theory (DFT) to determine the optimized geometry and calculate the electronic energy of this compound. This type of analysis would be the first step in any computational study, providing the most stable three-dimensional arrangement of the atoms and the molecule's ground-state energy.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Indices
A critical aspect of understanding a molecule's reactivity is the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity. At present, no HOMO-LUMO analysis or calculation of reactivity indices (such as electronegativity, hardness, and softness) for this compound has been reported.
Electrostatic Potential Surface Analysis
The electrostatic potential (ESP) surface is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems. It highlights the electron-rich (negative potential) and electron-poor (positive potential) regions. No ESP surface analysis for this compound has been documented.
Molecular Dynamics (MD) Simulations for Conformational Exploration and Intermolecular Interactions
Molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time, providing a view of the conformational flexibility and potential intermolecular interactions. There are no published MD simulation studies for this compound. Such simulations would be crucial for understanding its behavior in different environments, such as in solution or in the binding pocket of a protein.
In Silico Prediction of Spectroscopic Parameters (e.g., NMR, IR)
Computational methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which can aid in the experimental characterization of a compound. However, no in silico predictions of the spectroscopic parameters for this compound are available in the scientific literature.
Ligand-Based and Receptor-Based Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on molecular properties)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity. These can be ligand-based, focusing on the properties of a series of active molecules, or receptor-based, utilizing the structure of the biological target. As there are no reported biological activities or computational studies on this compound, no QSAR models have been developed for this compound.
Prediction of Reaction Pathways and Transition States
The prediction of reaction pathways and the characterization of transition states are central to understanding the chemical reactivity of a molecule. For a substituted pyrimidine (B1678525) such as this compound, computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping out the potential energy surface of a reaction. This allows for the identification of the most likely reaction mechanisms, intermediates, and the energy barriers associated with them.
A common reaction type for pyrimidine derivatives is nucleophilic aromatic substitution (SNAr). In such reactions, a nucleophile attacks the pyrimidine ring, leading to the displacement of a leaving group. DFT calculations can model this process in detail. For instance, studies on 2-sulfonylpyrimidine derivatives reacting with thiol nucleophiles have shown that the reaction proceeds through a two-step mechanism involving a stable Meisenheimer-Jackson complex as an intermediate. researchgate.net The calculations for this system identified the transition states for both the initial nucleophilic attack and the subsequent departure of the leaving group, with the initial attack being the rate-determining step. researchgate.net
Similarly, computational quantum mechanics (QM) analyses have been effectively used to understand the regioselectivity of SNAr reactions in 2,4-dichloropyrimidines. wuxiapptec.com These studies calculate the energies of the transition states for nucleophilic attack at the C2 and C4 positions, explaining why one position is favored over the other. wuxiapptec.com
For this compound, a key aspect to consider for predicting reaction pathways would be the nature of potential leaving groups on the pyrimidine ring and the role of the amino groups as either directing groups or potential nucleophiles themselves. The aminopropyl side chain introduces additional complexity and potential reactivity, such as intramolecular reactions.
While specific data for this compound is not available, a hypothetical computational study on its reactivity would likely involve the following steps:
Reactant and Product Optimization: The geometries of the reactant (this compound and a chosen reactant) and the potential products are optimized to find their lowest energy structures.
Transition State Searching: Algorithms are used to locate the transition state structure connecting the reactants and products for a proposed reaction pathway. This is a critical step, as the transition state represents the highest energy point along the reaction coordinate.
Frequency Calculations: These calculations are performed to characterize the stationary points on the potential energy surface. A stable molecule (reactant, intermediate, or product) will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Energy Profile Construction: By calculating the energies of the reactants, transition states, intermediates, and products, a reaction energy profile can be constructed. This profile provides the activation energy (the energy difference between the reactants and the transition state), which is crucial for predicting reaction rates.
The following table illustrates the type of data that would be generated from such a computational study, using a hypothetical reaction as an example. It is important to note that the values in this table are purely illustrative and not based on actual experimental or computational data for this compound.
Hypothetical Reaction: Nucleophilic Substitution at C2 Reactants: 2-X-4-amino-(3-aminopropyl)pyrimidine + Nucleophile Product: 2-Nucleophile-4-amino-(3-aminopropyl)pyrimidine + X⁻
| Parameter | Description | Hypothetical Value (kcal/mol) |
| ΔE‡ | Activation Energy: The energy barrier that must be overcome for the reaction to occur. A lower value indicates a faster reaction. | 20.5 |
| ΔErxn | Reaction Energy: The overall energy change of the reaction. A negative value indicates an exothermic reaction. | -15.2 |
| Eint | Intermediate Energy: The relative energy of any stable intermediate formed during the reaction, such as a Meisenheimer complex. | -5.8 |
By performing these calculations for different potential reaction pathways (e.g., substitution at different positions, reactions involving the side chain), a computational chemist can predict the most favorable reaction products and the conditions under which they might form. These theoretical predictions can then guide experimental work, saving time and resources in the synthesis and modification of such compounds.
Molecular Interactions and Chemical Biology in Vitro and Mechanistic Focus
Interaction with Biological Macromolecules (e.g., Proteins, Nucleic Acids)
Mechanistic Studies of Enzyme Inhibition/Activation in Cell-Free Systems
There are no available studies detailing the inhibitory or activating effects of 2-(3-Aminopropyl)pyrimidin-4-amine on any specific enzymes in cell-free assays. While aminopyrimidine derivatives are widely investigated as kinase inhibitors, specific data for this compound, such as IC₅₀ or Kᵢ values against a kinase panel, have not been reported in the scientific literature.
Binding Affinity and Specificity Profiling (in vitro, non-clinical targets)
No in vitro binding affinity data, such as Kd (dissociation constant) values, for the interaction of this compound with any non-clinical biological targets have been published. Profiling studies to determine its binding specificity across different classes of proteins are also absent from the public record.
Molecular Docking Studies for Ligand-Target Recognition
Computational studies, including molecular docking simulations, specifically investigating the binding mode of this compound within the active site of a protein or other biological macromolecule, have not been published. Such studies are crucial for predicting binding poses and understanding the molecular basis of potential interactions, but none have been made publicly available for this compound.
Hydrogen Bonding and Hydrophobic Interactions at Molecular Interfaces
While the structure of this compound suggests the potential for various molecular interactions, no specific experimental or computational studies have been published to confirm these. The primary amine of the aminopropyl side chain and the amino and nitrogen atoms of the pyrimidine (B1678525) ring are all capable of acting as hydrogen bond donors and acceptors. The propyl chain provides a region for potential hydrophobic interactions. However, without specific studies on its binding to a macromolecular target, any discussion of its interaction patterns remains speculative.
Development as Molecular Probes in Chemical Biology
The pyrimidine scaffold has been utilized in the development of fluorescent molecular probes. However, there is no evidence in the scientific literature to indicate that this compound has been specifically developed or used as a molecular probe for any biological application.
Structure-Activity Relationship (SAR) Studies for Molecular Interaction Optimization
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the interaction of a lead compound with its target. Such studies involve synthesizing and testing a series of related compounds to determine which structural features are critical for biological activity. There are no published SAR studies centered on or including this compound. The absence of such data suggests that it has likely not been a focal point of a drug discovery or chemical biology program.
Chemoenzymatic and Biocatalytic Transformations Involving the Compound
A comprehensive review of publicly available scientific literature and databases reveals a notable absence of research specifically detailing the chemoenzymatic or biocatalytic transformations of the chemical compound this compound. While the broader fields of biocatalysis and chemoenzymatic synthesis have seen significant advancements in the modification of pyrimidine derivatives and the synthesis of complex amines, studies focusing directly on the enzymatic modification or synthesis of this compound have not been reported.
The synthesis of pyrimidine-containing molecules is a critical area of research, with many derivatives demonstrating important biological activities. nih.govnih.gov The de novo biosynthesis of pyrimidines is a well-understood metabolic pathway involving a series of enzymatic steps, starting from carbamoyl (B1232498) phosphate (B84403) and aspartate. biochemden.comyoutube.com Furthermore, various enzymes are known to interact with and modify pyrimidine rings and their derivatives. For instance, studies have explored the use of pyrimidine derivatives as inhibitors for enzymes such as carbonic anhydrase, acetylcholinesterase, and α-glycosidase. nih.govresearchgate.net Additionally, the modification of azo-aminopyrimidines has been investigated for their potent inhibitory effects on insect chitinolytic enzymes. acs.org
In the realm of amine synthesis, biocatalysis has emerged as a powerful tool for the production of chiral amines, which are valuable building blocks for pharmaceuticals. nih.govmdpi.com Enzymes such as monoamine oxidases, amine dehydrogenases, imine reductases (IREDs), and reductive aminases are employed for the stereoselective synthesis of amines. nih.govvapourtec.com Moreover, nitrile oxido-reductases have been identified, which can catalyze the conversion of a nitrile group to a primary amine, a transformation potentially relevant to the synthesis of the aminopropyl side chain. google.com
The biocatalytic reduction of pyrimidine derivatives using microorganisms like Saccharomyces cerevisiae has also been demonstrated, yielding chiral secondary alcohols with high enantiomeric excess. mdpi.com Such biocatalytic approaches offer green and efficient alternatives to traditional chemical synthesis for creating functionalized heterocyclic compounds. nih.govresearchgate.net
Despite these advancements in the enzymatic manipulation of related structures, direct application of these methods to this compound remains undocumented in the reviewed literature. The potential for enzymes to selectively act on the pyrimidine core or the aminopropyl side chain of this specific molecule presents an unexplored area of research. Future investigations could explore the use of transaminases for the modification of the primary amine, or other enzymes for the functionalization of the pyrimidine ring.
Given the lack of specific data, no research findings or data tables on the chemoenzymatic and biocatalytic transformations of this compound can be presented.
Advanced Applications in Non Pharmacological Domains
Applications in Materials Science
The dual amine functionalities and the heterocyclic pyrimidine (B1678525) ring make 2-(3-Aminopropyl)pyrimidin-4-amine a compelling candidate for the development of novel materials with tailored properties.
In polymer science, amine-containing compounds are crucial as monomers, cross-linkers, and functionalizing agents. The primary amines of this compound can react with various monomers to be incorporated into polymer chains. For instance, it can participate in polymerization reactions with epoxides, isocyanates, or acid chlorides to form epoxy resins, polyureas, and polyamides, respectively. The incorporation of the pyrimidine moiety into the polymer backbone can enhance thermal stability and modify the material's electronic properties. The pendant aminopropyl group can serve as a site for post-polymerization modification, allowing for the attachment of other functional molecules or for creating cross-linked networks that improve the mechanical strength and chemical resistance of the material.
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The nitrogen atoms in the pyrimidine ring and the two amino groups of this compound make it an excellent candidate for a multitopic organic linker. mdpi.com Amine-functionalized linkers are particularly sought after for their ability to enhance the properties of MOFs, such as gas sorption and separation. rsc.orgnih.gov
The amino groups can act as strong coordination sites for metal ions and provide basic sites that can improve the selective capture of acidic gases like CO2. rsc.org Furthermore, pyrimidine-containing ligands have been successfully used to construct robust MOFs with applications in gas storage and separation. google.com The flexibility of the aminopropyl chain in this compound could also lead to the formation of novel framework topologies with unique pore structures. The combination of the rigid pyrimidine ring and the flexible side chain offers a strategy for designing dynamic or "smart" MOFs that can respond to external stimuli.
Role in Catalysis and Organocatalysis
The basic nitrogen centers in this compound suggest its potential as an organocatalyst. Primary and secondary amines are well-established catalysts for a range of organic transformations, including aldol (B89426) reactions, Michael additions, and Knoevenagel condensations. The compound's structure offers multiple basic sites that can activate substrates.
Moreover, it can be used as a ligand in metal-catalyzed reactions. The nitrogen donors can coordinate to a metal center, and the resulting complex can act as a catalyst. For example, iron-based MOFs have been shown to be effective heterogeneous catalysts for organic reactions. nih.gov By incorporating this compound as a ligand, it may be possible to create novel metal-based catalysts with high efficiency and selectivity. The synthesis of various pyrimidine derivatives often relies on catalysis, highlighting the importance of functionalized pyrimidines in developing new catalytic systems. nih.govsciforum.net
Utilization as Fluorescent Labels and Probes (non-biological sensing)
Compounds containing aromatic heterocyclic rings like pyrimidine often exhibit fluorescent properties. While specific data on this compound is limited, related aminopyrimidine and aminopyridine structures are known to be fluorescent. rsc.orgmdpi.com The fluorescence of such molecules is often sensitive to their local environment, making them suitable for use as probes and sensors.
The primary amino groups on this compound allow it to be easily attached to other molecules or surfaces. Amine-reactive dyes are a major class of fluorescent labels used to tag proteins, nucleic acids, and other materials. thermofisher.comthermofisher.com The compound could be chemically modified to act as an amine-reactive fluorescent label itself or be functionalized with a fluorophore. Its potential application lies in non-biological sensing, for example, in detecting specific metal ions. The nitrogen and oxygen atoms in similar molecules can act as chelating agents, and binding to a metal ion can cause a change in the fluorescence signal (either quenching or enhancement), which forms the basis for a fluorescent sensor. nih.gov
Table 1: Potential Fluorescent Properties and Applications
| Property | Description | Potential Application |
|---|---|---|
| Intrinsic Fluorescence | The pyrimidine ring system may confer inherent fluorescence, excitable by UV or visible light. | Basic fluorophore for material science applications. |
| Environmental Sensitivity | Fluorescence properties (intensity, wavelength) may change with solvent polarity or pH. | Sensor for environmental changes. |
| Chelation and Sensing | The multiple nitrogen atoms can chelate metal ions, potentially altering fluorescence. | Selective fluorescent probe for metal ion detection in industrial or environmental samples. |
| Reactive Handle | The primary amino groups allow for covalent attachment to surfaces or other molecules. | Component in larger sensor systems or as a fluorescent tag for non-biological materials. |
Potential in Analytical Chemistry Reagents and Sensors
Building on its potential as a fluorescent probe, this compound could serve as a versatile reagent in analytical chemistry. Its ability to chelate metals could be exploited for colorimetric or electrochemical sensing in addition to fluorescence-based methods. The formation of a colored complex with a specific metal ion could enable simple visual or spectrophotometric detection.
Furthermore, the compound could be immobilized on a solid support, such as silica (B1680970) gel or a polymer membrane, to create a sensor device for continuous monitoring or for the pre-concentration of analytes from a sample matrix. Amine-functionalized materials are widely used in solid-phase extraction for their ability to interact with various analytes. The dual amine functionality and pyrimidine ring offer multiple modes of interaction (hydrogen bonding, ion-exchange, π-π stacking), which could be leveraged for selective separation and analysis of target compounds.
Agrochemical Applications (e.g., Insecticidal, Fungicidal Activity)
The pyrimidine scaffold is a core component of many commercially successful agrochemicals. mdpi.com Research has demonstrated that derivatives of pyrimidin-4-amine possess significant insecticidal and fungicidal properties. nih.gov For instance, a study on novel pyrimidin-4-amine derivatives showed excellent activity against pests like Mythimna separata and fungi such as Pseudoperonospora cubensis. nih.gov
Another study highlighted the broad-spectrum insecticidal and fungicidal activity of specific 5-chloro and 5-bromo-pyrimidin-4-amine compounds. nih.gov Thieno[2,3-d]pyrimidine derivatives have also been reported to have notable fungicidal effects against various plant pathogens. researchgate.netnih.gov Although the specific compound this compound has not been explicitly tested in these studies, its structural similarity to these active compounds makes it a promising candidate for development as a novel agrochemical. The aminopropyl side chain could influence its bioavailability, systemic movement in plants, and interaction with the target site in pests or fungi.
Table 2: Agrochemical Activity of Related Pyrimidin-4-amine Derivatives
| Compound Class | Target Organism | Activity Metric | Reported Value | Reference |
|---|---|---|---|---|
| Pyrimidin-4-amine derivative (U7) | Mythimna separata (Insect) | LC₅₀ | 3.57 ± 0.42 mg/L | nih.gov |
| Pyrimidin-4-amine derivative (U8) | Mythimna separata (Insect) | LC₅₀ | 4.22 ± 0.47 mg/L | nih.gov |
| Pyrimidin-4-amine derivative (U7) | Pseudoperonospora cubensis (Fungus) | EC₅₀ | 24.94 ± 2.13 mg/L | nih.gov |
| Pyrimidin-4-amine derivative (U8) | Pseudoperonospora cubensis (Fungus) | EC₅₀ | 30.79 ± 2.21 mg/L | nih.gov |
| Thieno[2,3-d]pyrimidin-4-one (6h) | Colletotrichum gossypii (Fungus) | Inhibition Rate | 92% at 50 mg/L | researchgate.net |
The data in Table 2 for structurally related compounds strongly suggests that the this compound scaffold is a viable starting point for the discovery of new pesticides. Further synthesis and screening of its derivatives could lead to the development of effective agents for crop protection.
Future Research Directions and Unexplored Avenues
Rational Design of Novel Analogues based on Mechanistic Insights
The design of new analogues of 2-(3-Aminopropyl)pyrimidin-4-amine can be significantly enhanced by a deeper understanding of its mechanism of action. The pyrimidine (B1678525) scaffold is a well-known pharmacophore present in numerous biologically active molecules. gsconlinepress.comnih.gov By elucidating how the aminopropyl and amine substituents on the pyrimidine ring interact with biological targets, researchers can rationally design more potent and selective compounds.
For instance, in the context of kinase inhibition, a common target for pyrimidine derivatives, understanding the binding mode of this compound within the ATP-binding pocket of a target kinase is crucial. nih.gov This knowledge allows for the strategic modification of the lead compound to enhance interactions with key amino acid residues, thereby improving inhibitory activity and selectivity. nih.gov Techniques such as structure-activity relationship (SAR) studies, where systematic modifications of the molecule are correlated with biological activity, are instrumental in this process. nih.gov For example, altering the length or branching of the aminopropyl chain, or introducing various substituents on the pyrimidine ring, could lead to analogues with improved pharmacokinetic and pharmacodynamic properties. nih.gov
Exploration of Understudied Chemical Reactivities
While the fundamental reactivity of aminopyrimidines is relatively well-understood, there remain underexplored areas of chemical reactivity for this compound. The presence of multiple reactive sites—the two amino groups and the pyrimidine ring itself—offers a rich landscape for chemical transformations. ijpsjournal.comresearchgate.net
The primary amino group on the propyl chain and the C4-amino group exhibit different nucleophilicities, which could be exploited for selective functionalization. researchgate.net For example, reactions that differentiate between these two amino groups could lead to the synthesis of novel derivatives with unique substitution patterns. Furthermore, the pyrimidine ring can participate in various reactions, including electrophilic substitution, although it is generally considered an electron-deficient system. growingscience.com The influence of the aminopropyl and amine substituents on the regioselectivity of such reactions warrants further investigation.
Moreover, the potential for the compound to act as a bidentate or tridentate ligand in coordination chemistry is an area ripe for exploration. The nitrogen atoms of the pyrimidine ring and the amino groups can coordinate with metal ions, potentially leading to the formation of novel coordination polymers or catalysts. researchgate.net The study of its behavior in multicomponent reactions could also unveil new synthetic pathways to complex heterocyclic systems. wikipedia.org
Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. nih.govnih.gov These computational tools can be powerfully applied to accelerate the design and optimization of analogues of this compound. By analyzing large datasets of known pyrimidine derivatives and their biological activities, ML models can predict the properties of novel, virtual compounds. mdpi.com
Generative models, a type of AI, can design entirely new molecules with desired characteristics, such as high binding affinity for a specific target or favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. mdpi.com These in silico methods can significantly reduce the time and cost associated with traditional trial-and-error synthesis and screening. nih.govbpasjournals.com For this compound, AI could be used to:
Predict its biological targets.
Generate novel analogues with improved activity and selectivity.
Optimize synthetic routes for higher efficiency and sustainability.
Predict potential off-target effects and toxicity. nih.gov
Sustainable Synthesis and Biomanufacturing Approaches
Developing green and sustainable methods for the synthesis of this compound and its derivatives is a critical future direction. Traditional chemical syntheses often rely on harsh reagents, toxic solvents, and multiple steps, leading to significant waste generation. orientjchem.org Green chemistry principles can be applied to develop more environmentally friendly synthetic routes. This includes the use of:
Catalytic methods: Employing catalysts to improve reaction efficiency and reduce waste. orientjchem.org
Alternative solvents: Utilizing greener solvents like water or ionic liquids.
One-pot reactions: Combining multiple synthetic steps into a single operation to reduce purification steps and solvent usage. growingscience.com
Biomanufacturing, which utilizes enzymes or whole-cell systems for chemical production, offers a promising alternative to traditional chemical synthesis. While the direct biosynthesis of this compound may be challenging, enzymatic or microbial processes could be developed for the synthesis of key precursors. This approach can lead to higher stereoselectivity and reduced environmental impact.
Discovery of Novel Non-Biomedical Applications
Beyond its potential in medicine, this compound and its derivatives could find applications in a variety of non-biomedical fields. The versatile chemistry of the pyrimidine ring has led to its incorporation into materials with interesting properties. frontiersin.org
Potential non-biomedical applications include:
Agrochemicals: Pyrimidine derivatives have been successfully developed as fungicides, herbicides, and insecticides. frontiersin.orgnih.gov The specific structure of this compound could be explored for its potential as a novel crop protection agent. Some pyrimidine derivatives have also shown potential as plant growth regulators. researchgate.net
Materials Science: The ability of aminopyrimidines to form hydrogen bonds and coordinate with metals makes them interesting building blocks for supramolecular assemblies and functional materials. researchgate.net For example, they could be incorporated into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) with applications in gas storage, separation, or catalysis. The compound's structure could also be relevant in the development of materials for wastewater treatment. acs.org
Corrosion Inhibitors: The nitrogen and sulfur atoms in some heterocyclic compounds make them effective corrosion inhibitors for metals. The multiple nitrogen atoms in this compound suggest it could be investigated for its ability to protect metal surfaces from corrosion.
Q & A
Q. What synthetic methodologies are commonly employed for 2-(3-Aminopropyl)pyrimidin-4-amine?
The compound is typically synthesized via nucleophilic substitution. For example, 4-chloropyrimidine reacts with 3-aminopropylamine in dimethylformamide (DMF) using a base (e.g., NaH or K₂CO₃) at 60–80°C. Reaction monitoring via TLC and purification by column chromatography (silica gel, methanol/dichloromethane eluent) yields >95% purity. This method parallels syntheses of structurally analogous pyrimidine derivatives .
Q. How is the molecular structure of this compound characterized?
Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substituent positions, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., m/z 152.2 g/mol for C₇H₁₂N₄). Infrared (IR) spectroscopy identifies NH₂ and C-N stretching modes (e.g., ~3350 cm⁻¹ for amines) .
Q. What are the key physicochemical properties influencing its solubility and stability?
The compound’s solubility in polar solvents (e.g., water, DMSO) depends on the aminopropyl group’s basicity (pKa ~9.5). Stability studies under varying pH (4–9) and temperature (4–25°C) reveal degradation via hydrolysis at acidic conditions, necessitating storage in inert, anhydrous environments .
Q. Which analytical techniques are critical for assessing purity and degradation products?
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities (<2%). Accelerated stability testing (40°C/75% RH for 6 months) coupled with LC-MS identifies degradation pathways, such as oxidative deamination .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Modifying the aminopropyl chain (e.g., cyclization or introducing methyl groups) enhances target binding. For instance, replacing the linear chain with a 4-methylpiperidinyl group increased BuChE inhibition potency (IC₅₀ = 2.2 µM vs. 12.6 µM for galantamine) by improving hydrophobic interactions .
Q. What experimental strategies resolve discrepancies between biochemical and cellular assay data?
If biochemical assays (e.g., enzyme inhibition) show activity but cellular assays do not, evaluate cell permeability via PAMPA assays or intracellular accumulation using LC-MS. Adjusting lipophilicity (logP) through N-acylation or PEGylation often improves membrane penetration .
Q. How does computational modeling guide the design of this compound derivatives?
Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like kinases or cholinesterases. For example, docking revealed hydrogen bonding between the pyrimidine ring’s NH and BuChE’s catalytic triad (Ser198, His438), guiding substituent optimization .
Q. What mechanistic insights explain its inhibitory activity against specific enzymes?
Kinetic assays (e.g., Lineweaver-Burk plots) distinguish competitive vs. non-competitive inhibition. For BuChE, this compound derivatives act as mixed-type inhibitors, binding both the catalytic site and peripheral anionic site, as shown via fluorescence quenching studies .
Q. How do researchers address batch-to-batch variability in biological activity data?
Standardize synthesis protocols (e.g., reaction time, temperature) and validate purity via orthogonal methods (HPLC, NMR). For bioassays, include internal controls (e.g., reference inhibitors) and replicate experiments (n ≥ 3) to minimize variability .
Q. What strategies enhance selectivity for therapeutic targets (e.g., kinases vs. off-target enzymes)?
Introduce steric hindrance (e.g., bulky substituents at the pyrimidine C2 position) to block off-target binding. For kinase inhibitors, fluorine substitutions at C5 improve selectivity by filling hydrophobic pockets unique to the target .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data across cell lines?
Profile metabolic activity (MTT assay) alongside apoptosis markers (Annexin V/PI staining) to distinguish cytostatic vs. cytotoxic effects. Differences in cell membrane transporters (e.g., ABCB1 overexpression) may explain resistance in certain lines .
Q. Why do some derivatives show high in vitro potency but low in vivo efficacy?
Investigate pharmacokinetic parameters (e.g., plasma half-life, protein binding) using rodent models. Prodrug strategies (e.g., masking the amine with a tert-butyloxycarbonyl group) can improve bioavailability .
Methodological Best Practices
Q. What protocols ensure reproducibility in kinetic studies of enzyme inhibition?
Pre-incubate enzymes with inhibitors for 10–30 minutes to reach equilibrium. Use continuous spectrophotometric assays (e.g., Ellman’s method for cholinesterases) with substrate concentrations near Km values .
Q. How are molecular interactions validated beyond docking predictions?
Site-directed mutagenesis of predicted binding residues (e.g., replacing Ser198 in BuChE with alanine) followed by inhibition assays confirms critical interactions. Surface plasmon resonance (SPR) quantifies binding affinities (KD values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
